Cas no 166831-66-9 (2,2,2-trifluoro-1-3-(methylsulfanyl)phenylethan-1-one)

2,2,2-Trifluoro-1-[3-(methylsulfanyl)phenyl]ethan-1-one is a fluorinated aromatic ketone featuring a methylsulfanyl substituent at the meta position. This compound is of interest in synthetic organic chemistry due to its trifluoromethyl ketone moiety, which enhances electrophilicity and reactivity in nucleophilic addition reactions. The methylsulfanyl group further contributes to its utility as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structural features facilitate selective functionalization, making it valuable for constructing complex molecular frameworks. The compound’s stability and well-defined reactivity profile ensure consistent performance in applications requiring precise control over reaction pathways.
2,2,2-trifluoro-1-3-(methylsulfanyl)phenylethan-1-one structure
166831-66-9 structure
Product Name:2,2,2-trifluoro-1-3-(methylsulfanyl)phenylethan-1-one
CAS No:166831-66-9
MF:C9H7F3OS
MW:220.211491823196
MDL:MFCD11113546
CID:110814
PubChem ID:15191095
Update Time:2025-06-08

2,2,2-trifluoro-1-3-(methylsulfanyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2,2,2-trifluoro-1-[3-(methylthio)phenyl]- (9CI)
    • 2,2,2-trifluoro-1-(3-methylsulfanylphenyl)ethanone
    • 2,2,2-trifluoro-1-3-(methylsulfanyl)phenylethan-1-one
    • DTXSID00569864
    • 2,2,2-Trifluoro-1-(3-(methylthio)phenyl)ethanone
    • EN300-1933883
    • NAUFBIYCPREGRE-UHFFFAOYSA-N
    • 3'-(Methylthio)-2,2,2-trifluoroacetophenone
    • 2,2,2-Trifluoro-1-[3-(methylsulfanyl)phenyl]ethan-1-one
    • 166831-66-9
    • MDL: MFCD11113546
    • Inchi: 1S/C9H7F3OS/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3
    • InChI Key: NAUFBIYCPREGRE-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC=CC(C(C(F)(F)F)=O)=C1

Computed Properties

  • Exact Mass: 220.01701
  • Monoisotopic Mass: 220.01697050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • PSA: 17.07

2,2,2-trifluoro-1-3-(methylsulfanyl)phenylethan-1-one Pricemore >>

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Additional information on 2,2,2-trifluoro-1-3-(methylsulfanyl)phenylethan-1-one

Introduction to 2,2,2-Trifluoro-1-(3-(Methylsulfanyl)phenyl)ethan-1-one (CAS No. 166831-66-9)

2,2,2-Trifluoro-1-(3-(methylsulfanyl)phenyl)ethan-1-one, with the CAS number 166831-66-9, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique trifluoromethyl and methylsulfanyl functional groups, which confer it with distinct chemical and biological properties. In this comprehensive introduction, we will delve into the structural features, synthesis methods, applications, and recent research advancements of this compound.

The molecular structure of 2,2,2-trifluoro-1-(3-(methylsulfanyl)phenyl)ethan-1-one consists of a benzene ring substituted with a methylsulfanyl group at the 3-position and a trifluoromethyl ketone moiety attached to the phenyl ring. The presence of these functional groups imparts the molecule with high reactivity and stability, making it an attractive candidate for various chemical reactions and biological studies.

In terms of synthesis, several methods have been reported for the preparation of 2,2,2-trifluoro-1-(3-(methylsulfanyl)phenyl)ethan-1-one. One common approach involves the reaction of 3-methylthiophenylacetonitrile with triflic anhydride followed by hydrolysis to form the ketone. Another method involves the reaction of 3-methylthiobenzoyl chloride with trifluoroacetic anhydride. These synthetic routes are well-documented in the literature and have been optimized to achieve high yields and purity.

The physical properties of 2,2,2-trifluoro-1-(3-(methylsulfanyl)phenyl)ethan-1-one include its melting point, boiling point, and solubility in various solvents. It is typically a white crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. These properties make it suitable for use in a wide range of chemical reactions and analytical techniques.

In the realm of biological research, 2,2,2-trifluoro-1-(3-(methylsulfanyl)phenyl)ethan-1-one has shown promising activity in various assays. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors. For instance, it has been investigated for its ability to inhibit acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The trifluoromethyl group contributes to its binding affinity and selectivity towards AChE, making it a valuable lead compound for further drug development.

Beyond its enzymatic inhibition properties, 2,2,2-trifluoro-1-(3-(methylsulfanyl)phenyl)ethan-1-one has also been studied for its potential as an antimicrobial agent. Research has demonstrated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The unique combination of trifluoromethyl and methylsulfanyl groups may contribute to its broad-spectrum antimicrobial activity by disrupting bacterial cell membranes or interfering with essential metabolic pathways.

In the pharmaceutical industry, 2,2,2-trifluoro-1-(3-(methylsulfanyl)phenyl)ethan-1-one is being evaluated as a potential therapeutic agent for various diseases. Preclinical studies have shown that it possesses anti-inflammatory properties and may be effective in treating conditions such as arthritis and inflammatory bowel disease (IBD). Additionally, its ability to modulate specific signaling pathways makes it a promising candidate for cancer therapy.

The safety profile of 2,2,2-trifluoro-1-(3-(methylsulfanyl)phenyl)ethan-1-one is another critical aspect that has been extensively studied. Toxicological assessments have indicated that it exhibits low toxicity at therapeutic concentrations. However, like any chemical compound used in medical applications, it is essential to conduct thorough safety evaluations to ensure its safe use in humans.

In conclusion, 2,2,2-trifluoro-1-(3-(methylsulfanyl)phenyl)ethan-1-one (CAS No. 166831-66-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features and diverse biological activities make it an intriguing subject for ongoing research. As new studies continue to uncover its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and pharmaceutical science.

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